ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Description

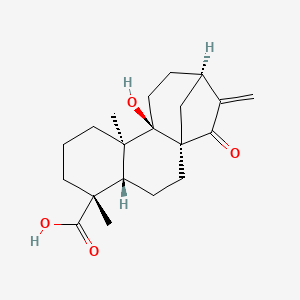

Structure

2D Structure

Properties

CAS No. |

77658-39-0 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(1R,4S,5R,9R,10R,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,17+,18+,19-,20+/m0/s1 |

InChI Key |

AURKCYFYZBQUIZ-LJIVFDACSA-N |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)C)C(=O)O |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, isolated from the fern Pteris semipinnata. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes associated signaling pathways.

Chemical and Physical Properties

This compound, also known as Pterisolic Acid B, is a tetracyclic diterpenoid. The core structure consists of a kaurane (B74193) skeleton, characterized by a perhydrophenanthrene system fused to a cyclopentane (B165970) ring. Key functional groups include a hydroxyl group at the C-9 position, a ketone at C-15, and a carboxylic acid at C-19.

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₄ |

| Molecular Weight | 348.44 g/mol |

| CAS Number | 1401419-86-0 |

| Class | Diterpenoid, ent-Kaurane |

| Natural Source | Pteris semipinnata L.[1][2][3][4] |

Biological Activities

Diterpenoids isolated from Pteris semipinnata have demonstrated significant biological activities, including cytotoxic and anti-inflammatory effects. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related compounds from the same plant provide strong indicators of its potential bioactivities.

Cytotoxic Activity

Several diterpenoids from Pteris semipinnata exhibit potent cytotoxic effects against various human cancer cell lines. A study on five constituents from this plant demonstrated that compounds designated 5F, 6F, and A have strong, dose-dependent cytotoxicity.[5] Compound 6F was identified as the most active, with IC₅₀ values presented in the table below.[5] While the specific IC₅₀ values for this compound are not explicitly stated in the reviewed literature, its structural similarity to these active compounds suggests it likely possesses comparable cytotoxic properties. The antitumor activity is linked to the α,β-unsaturated cyclopentanone (B42830) moiety in the structure.[5]

Table 1: Cytotoxicity of Compound 6F from Pteris semipinnata [5]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) after 72h |

| HePG II | Human Liver Adenocarcinoma | 0.343 ± 0.003 |

| SPC-A-1 | Human Lung Adenocarcinoma | 0.115 ± 0.022 |

| MGC-803 | Human Gastric Adenocarcinoma | 0.590 ± 0.032 |

| CNE-2Z | Human Nasopharyngeal Carcinoma | 0.328 ± 0.066 |

| BEL-7402 | Human Liver Adenocarcinoma | 0.221 ± 0.058 |

Anti-inflammatory and Antioxidant Activity

Pterisolic acid D, a structurally related compound from the same plant, has been noted for its significant anti-inflammatory and antioxidant activities.[6] This suggests that this compound may also contribute to the traditional medicinal uses of Pteris semipinnata for treating inflammatory conditions. The anti-inflammatory effects of ent-kaurane diterpenoids are often attributed to their ability to modulate key inflammatory pathways.

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound are not fully elucidated, research on pterisolic acids and other ent-kaurane diterpenoids provides strong indications of their molecular mechanisms.

Pterisolic acid B has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by targeting a specific cysteine residue (C171) within the BTB domain of Keap1.[1] Activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

References

- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pteris semipinnata L.| BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [Comparison of the cytotoxicity of five constituents from Pteris semipinnata L. in vitro and the analysis of their structure-activity relationships] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pterisolic acid D [myskinrecipes.com]

An In-depth Technical Guide on ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid and Related Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. These compounds are characterized by a bridged bicyclo[3.2.1]octane ring system. While specific research on this compound is limited, it is a constituent of the fern Pteris semipinnata, a plant known to be a rich source of bioactive ent-kaurane diterpenoids.[1][2][3] The biological activities of diterpenoids from this plant, and the broader ent-kaurane class, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases.[4][5][6]

This technical guide provides a comprehensive overview of the chemical structure and, by extension, the probable biological activities and mechanisms of action of this compound, based on data from closely related and co-isolated analogues.

Chemical Structure and Physicochemical Properties

The core structure of this compound is the ent-kaurane skeleton. The systematic IUPAC name is (1R,4S,5R,9R,10R,13R,14R)-10-hydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid.

Table 1: Physicochemical Properties of ent-kaurane Diterpenoids

| Property | This compound | ent-15-Oxo-kaur-16-en-19-oic acid |

| Molecular Formula | C₂₀H₃₀O₄ | C₂₀H₂₈O₃ |

| Molecular Weight | 334.4 g/mol [7] | 316.4 g/mol [8][9] |

| Appearance | Powder[7] | Solid[8] |

| pKa (Predicted) | 4.57 ± 0.70[7] | Not available |

| Melting Point | Not available | 211 - 213 °C[8] |

| XLogP3-AA | Not available | 4.4[9] |

Biological Activities of Related ent-Kaurane Diterpenoids

Extensive research on ent-kaurane diterpenoids isolated from Pteris semipinnata and other natural sources has revealed a broad spectrum of biological activities. The α,β-unsaturated ketone moiety present in many of these compounds is often crucial for their cytotoxic effects.[1]

Cytotoxic and Pro-Apoptotic Activity

Numerous ent-kaurane diterpenoids exhibit potent cytotoxicity against a variety of cancer cell lines.[1][4] The mechanism of action often involves the induction of apoptosis through caspase-dependent pathways.[10][11] For instance, related compounds have been shown to induce apoptosis in human leukemia HL-60 cells, nasopharyngeal carcinoma cells, and colorectal cancer cells.[10][12] This is often associated with the activation of caspases-3 and -8, DNA fragmentation, and nuclear condensation.[10]

Table 2: Cytotoxicity of ent-Kaurane Diterpenoids from Pteris semipinnata against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µg/mL) after 72h |

| Compound 6F | HePG II (Liver Adenocarcinoma) | 0.343 ± 0.003 |

| SPC-A-1 (Lung Adenocarcinoma) | 0.115 ± 0.022 | |

| MGC-803 (Gastric Adenocarcinoma) | 0.590 ± 0.032 | |

| CNE-2Z (Nasopharyngeal Carcinoma) | 0.328 ± 0.066 | |

| BEL-7402 (Liver Adenocarcinoma) | 0.221 ± 0.058 | |

| Compound A | Data indicates less activity than 6F | - |

| Compound 5F | Data indicates less activity than 6F | - |

Data from a study on constituents from Pteris semipinnata L.[1]

Anti-inflammatory Activity

ent-Kaurane diterpenoids have also demonstrated significant anti-inflammatory properties.[13][14][15][16] Their mechanism of action is often linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[13][17][18] These compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[13][17]

Table 3: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

| Compound | Assay | IC₅₀ (µM) |

| Xerophilusin A | LPS-induced NO production in RAW 264.7 cells | 0.60 |

| Xerophilusin B | LPS-induced NO production in RAW 264.7 cells | 0.23 |

| Longikaurin B | LPS-induced NO production in RAW 264.7 cells | 0.44 |

| Xerophilusin F | LPS-induced NO production in RAW 264.7 cells | 0.67 |

Data from a study on ent-kaurane diterpenoids from Isodon xerophylus.[17]

Signaling Pathways

The biological effects of ent-kaurane diterpenoids are mediated through their interaction with various cellular signaling pathways. The NF-κB and apoptotic pathways are among the most significantly modulated.

Inhibition of the NF-κB Signaling Pathway

ent-Kaurane diterpenoids can inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and proliferation.[17] Inhibition can occur through the suppression of IκB degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[17] Some kaurenes have been shown to target NF-κB-inducing kinase (NIK), a component of the MAPK kinase superfamily.

Caption: Putative inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Induction of Apoptosis

The pro-apoptotic effects of ent-kaurane diterpenoids are often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] These compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases.[11] Some ent-kauranes also activate the extrinsic pathway through the activation of caspase-8.[11]

Caption: General overview of apoptosis induction pathways by ent-kaurane diterpenoids.

Experimental Protocols

The following are generalized experimental protocols for the isolation, characterization, and biological evaluation of ent-kaurane diterpenoids, which would be applicable to this compound.

Isolation and Purification

A typical isolation procedure for ent-kaurane diterpenoids from plant material such as Pteris semipinnata involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.[19][20]

-

Fractionation: The crude extract is then subjected to fractionation using techniques like solvent-solvent partitioning or column chromatography over silica (B1680970) gel or active charcoal.[19][20]

-

Purification: Individual compounds are purified from the fractions using repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC).

Caption: A generalized workflow for the isolation of ent-kaurane diterpenoids.

Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.[20]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[19]

Apoptosis Assays

The induction of apoptosis can be assessed by several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiated between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Caspase Activity Assays: The activation of key caspases like caspase-3, -8, and -9 can be measured using colorimetric or fluorometric substrate assays.[11]

-

Western Blot Analysis: The expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved PARP can be determined.[11]

NF-κB Activity Assays

The effect on the NF-κB pathway can be investigated through:

-

Reporter Gene Assays: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB promoter. The inhibition of NF-κB activity is measured as a decrease in luciferase activity.[17]

-

Western Blot Analysis: The levels of key signaling proteins such as p65, IκBα, and their phosphorylated forms in the cytoplasm and nucleus are quantified.

Conclusion and Future Perspectives

This compound belongs to a class of diterpenoids with significant therapeutic potential. While direct biological data for this specific compound is currently lacking in the public domain, the extensive research on its analogues from Pteris semipinnata and other sources strongly suggests that it is likely to possess cytotoxic and anti-inflammatory properties. The α,β-unsaturated ketone moiety, a common feature in many bioactive ent-kauranes, is a key structural alert for potential biological activity.

Future research should focus on the isolation of sufficient quantities of this compound to enable a thorough investigation of its biological activities and mechanism of action. Head-to-head comparisons with its closely related analogues would provide valuable structure-activity relationship insights. Furthermore, elucidating its specific molecular targets could pave the way for its development as a novel therapeutic agent for the treatment of cancer and inflammatory disorders. The semi-synthesis of this and related compounds could also be explored to overcome the limitations of natural abundance.[21]

References

- 1. [Comparison of the cytotoxicity of five constituents from Pteris semipinnata L. in vitro and the analysis of their structure-activity relationships] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. ent-15-Oxo-16-kauren-19-oic acid | C20H28O3 | CID 3232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ent-15-Oxo-kaur-16-en-19-oic acid | C20H28O3 | CID 392454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 15. Anti Inflammatory Activity of Selected Pteridophytes from Western Ghats - MedCrave online [medcraveonline.com]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 20. redalyc.org [redalyc.org]

- 21. scielo.br [scielo.br]

An In-depth Technical Guide on the Core Chemical Properties of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a natural diterpenoid of interest in phytochemical and pharmacological research. This document collates available data on its chemical identity, physicochemical properties, isolation protocols, and spectral characteristics.

Chemical Identity and Properties

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. It has been isolated from the fern Pteris semipinnata[1][2]. The structural complexity and stereochemistry of this molecule make it a subject of interest for synthetic and medicinal chemists.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₄ | [3] |

| Molecular Weight | 332.43 g/mol | [3] |

| CAS Number | 77658-39-0 | [3] |

| Appearance | Amorphous Powder | [1] |

| Predicted Boiling Point | 509.9 ± 50.0 °C | [4] |

| Predicted pKa | 4.56 ± 0.60 | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [5] |

Experimental Protocols

Isolation from Pteris semipinnata

The isolation of this compound has been reported as part of a larger phytochemical investigation of the fern Pteris semipinnata[1][2]. The general procedure is outlined below.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material Collection and Identification: The whole plants of Pteris semipinnata were collected and botanically identified[1].

-

Extraction: The air-dried and powdered whole plants were extracted with 95% ethanol at room temperature[2]. The resulting ethanolic extract was then concentrated under reduced pressure to yield a crude residue[2].

-

Fractionation: The crude residue was subjected to silica gel column chromatography. Elution was performed with a gradient of petroleum ether and acetone (from 20:1 to 0:1), followed by pure methanol, to yield several fractions[2].

-

Purification: The fractions containing the target compound were further purified by repeated column chromatography on silica gel (eluted with a chloroform/methanol gradient) and Sephadex LH-20 (eluted with a 1:1 mixture of chloroform/methanol) to afford pure this compound[2]. The purity of the isolated compound was assessed by TLC and HPLC[1].

Spectroscopic Data

The structure of this compound was elucidated based on extensive spectroscopic analysis. While the primary literature provides detailed data for newly discovered compounds, the data for known compounds like this one are often used for confirmation. The following table summarizes the expected spectral features.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H-NMR | Signals corresponding to olefinic protons of an exocyclic methylene (B1212753) group, methyl singlets, and various methine and methylene protons characteristic of the ent-kaurane skeleton. |

| ¹³C-NMR | Resonances for a carboxylic acid carbon, ketone carbonyl carbon, olefinic carbons of the exocyclic double bond, a carbon bearing a hydroxyl group, and other carbons of the tetracyclic framework. |

| MS (HR-ESI-MS) | A quasi-molecular ion peak consistent with the molecular formula C₂₀H₂₈O₄. |

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific biological activity data for this compound in the public domain. Much of the available research on diterpenoids from Pteris semipinnata has focused on its structural analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, which has demonstrated antitumor and apoptosis-inducing properties[6][7].

Other ent-kaurane diterpenoids isolated from Pteris semipinnata have been evaluated for their cytotoxic activities against various cancer cell lines[8]. It is plausible that this compound may possess similar biological activities, but dedicated studies are required to confirm this.

Logical Relationship for Investigating Biological Activity

Caption: A logical workflow for the future investigation of the biological properties of this compound.

Conclusion

This compound is a naturally occurring diterpenoid with a well-defined chemical structure. While its physicochemical properties are partially characterized, a significant gap exists in the understanding of its biological activities and potential therapeutic applications. The detailed experimental protocols for its isolation from Pteris semipinnata provide a foundation for obtaining sufficient quantities for further research. Future studies should focus on comprehensive biological screening to elucidate its pharmacological profile and to determine its potential as a lead compound in drug discovery, particularly in the area of oncology, given the activities of related compounds.

References

- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Analysis of the diterpenoids in the extract of Pteris semipinnata L by HPLC-APCI-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

Unveiling the Natural Source and Therapeutic Potential of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the ent-kaurane diterpenoid, ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Phytochemical Profile

A variety of other ent-kaurane diterpenoids have also been isolated from Pteris semipinnata, highlighting the chemical diversity of this species. A selection of these compounds is presented in Table 1.

| Compound Name | Molecular Formula | Reference |

| Pterisolic Acid A | C₂₀H₂₆O₅ | [5][6] |

| Pterisolic Acid B | C₂₀H₂₆O₄ | [5][6] |

| Pterisolic Acid C | C₂₀H₂₆O₄ | [5][6] |

| Pterisolic Acid D | C₂₀H₃₀O₅ | [5][6] |

| Pterisolic Acid E | C₂₀H₃₀O₅ | [5][6] |

| Pterisolic Acid F | C₂₀H₃₀O₆ | [5][6] |

| Pterisolic Acid G | C₂₀H₂₈O₅ | [7] |

| Pterisolic Acid H | C₂₀H₃₀O₄ | [7] |

| A new diterpenoid glucoside | Not specified | [2][8] |

| 7β-hydroxy-11β, 16β-epoxy-ent-kauran-19-oic acid | Not specified | [1] |

Table 1: A selection of ent-kaurane diterpenoids isolated from Pteris semipinnata.

Experimental Protocols: Isolation of ent-Kaurane Diterpenoids from Pteris semipinnata

The following is a detailed methodology for the isolation of ent-kaurane diterpenoids from Pteris semipinnata, adapted from the protocol used for the isolation of pterisolic acids.[5][6]

2.1. Plant Material and Extraction

-

Collection and Preparation: The whole plants of Pteris semipinnata are collected and air-dried. The dried plant material is then ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

2.2. Chromatographic Separation and Purification

-

Initial Fractionation: The crude ethanol extract is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of petroleum ether and acetone, starting with a low polarity mixture and gradually increasing the polarity. This initial fractionation yields several primary fractions.

-

Further Separation: The fractions containing the ent-kaurane diterpenoids are further separated using a combination of chromatographic techniques. This typically involves:

-

Sephadex LH-20 Column Chromatography: This step is effective for separating compounds based on their molecular size. A common eluent is a mixture of chloroform (B151607) and methanol (B129727) (1:1).

-

Silica Gel Column Chromatography (Fine Separation): Further purification is achieved using silica gel column chromatography with a more refined gradient of solvents, such as chloroform and methanol.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is performed using reversed-phase HPLC. An octadecylsilane (B103800) (ODS) column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. The eluting compounds are monitored using a UV detector.

2.3. Structural Elucidation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.

-

X-ray Crystallography: For compounds that form suitable crystals, single-crystal X-ray diffraction provides unambiguous structural determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Pteris semipinnata L.| BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. [Analysis of the diterpenoids in the extract of Pteris semipinnata L by HPLC-APCI-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Isolation of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid from Pteris semipinnata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a bioactive diterpenoid found in the fern Pteris semipinnata. This document details the experimental protocols for extraction and purification, presents key quantitative data, and visualizes the experimental workflow and relevant biological signaling pathways.

Introduction

Pteris semipinnata L., a perennial fern, is a known source of various bioactive secondary metabolites, particularly ent-kaurane diterpenoids.[1][2] These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[3][4][5] One such compound is this compound, a diterpenoid with a characteristic tetracyclic kaurane (B74193) skeleton.[6] This guide focuses on the methodologies for isolating this specific compound from its natural source.

Chemical Profile of Pteris semipinnata

Pteris semipinnata is a rich source of various ent-kaurane diterpenoids. The chemical diversity of this plant is highlighted by the isolation of several novel and known compounds. A summary of key diterpenoids isolated from this fern is presented in Table 1.

| Table 1: Key ent-Kaurane Diterpenoids Isolated from Pteris semipinnata | | :--- | :--- | | Compound Name | Reference | | ent-9α-Hydroxy-15-oxo-16-kauren-19-oic acid |[1] | | Pterisolic acid A (ent-6β,13-dihydroxy-15-oxo-9(11),16-kauradien-19-oic acid) |[1] | | Pterisolic acid B |[1] | | Pterisolic acid C |[1] | | Pterisolic acid D (ent-6α,9α-dihydroxy-15-oxo-16β(H)-kauran-19-oic acid) |[1] | | Pterisolic acid E |[1] | | Pterisolic acid F (ent-9α,16α,17-trihydroxy-15-oxokauran-19-oic acid) |[1] | | ent-9α-hydroxy-15-oxo-16β(H)-kauran-19-oic acid |[1] | | ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid |[1] | | ent-9α-hydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester |[1] | | ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester |[1] | | ent-6α,11α-dihydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester |[1] |

Experimental Protocols

The isolation of this compound from Pteris semipinnata involves a multi-step process encompassing extraction, fractionation, and purification.

Plant Material

Dried and powdered whole plants of Pteris semipinnata are used as the starting material for the extraction process.[1]

Extraction

The powdered plant material (e.g., 8.5 kg) is extracted with 95% ethanol (B145695) at room temperature.[1] The resulting ethanol extract is then concentrated under reduced pressure to yield a crude residue.

Fractionation

The crude extract is subjected to silica (B1680970) gel column chromatography for initial fractionation. A typical elution gradient involves a solvent system of petroleum ether/acetone with increasing polarity (e.g., 20:1, 10:1, 7:1, 5:1, 3:1, 1:1, 0:1), followed by pure methanol.[1] The fractions are monitored by Thin Layer Chromatography (TLC).

Purification

Fractions containing the target compound are further purified using a combination of chromatographic techniques. This typically involves repeated silica gel column chromatography with a chloroform/methanol gradient and size-exclusion chromatography on Sephadex LH-20 (eluted with a 1:1 mixture of chloroform/methanol).[1] Final purification to obtain the pure compound is often achieved using High-Performance Liquid Chromatography (HPLC).[1][7]

Structure Elucidation

The chemical structure of the isolated this compound is elucidated using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.[1]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is employed to determine the exact molecular formula of the compound.[1]

-

Single Crystal X-ray Diffraction Analysis: When suitable crystals are obtained, this method provides unambiguous confirmation of the stereochemistry of the molecule.[1][2]

Quantitative Data

While specific yield percentages for this compound from Pteris semipinnata are not extensively reported in the literature, the isolation of 10 mg of a related compound (pterisolic acid B) from 8.5 kg of dried plant material provides an indication of the potential yield.[1] The purity of the isolated compounds is typically ensured by the rigorous multi-step purification process, including a final HPLC step.

Biological Activities and Signaling Pathways

ent-Kaurane diterpenoids isolated from Pteris species and other plants have demonstrated significant biological activities, particularly anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[3][8] This inhibition is associated with a reduction in the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][8]

Cytotoxic Activity

A related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, also isolated from Pteris semipinnata, has been shown to induce apoptosis and G2/M phase cell cycle arrest in various cancer cell lines, including nasopharyngeal carcinoma cells.[5] This activity is accompanied by a decrease in NF-κB expression.[5]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of ent-kaurane diterpenoids.

Proposed Cytotoxic Signaling Pathway

Caption: Proposed cytotoxic mechanism of ent-kaurane diterpenoids.

References

- 1. scispace.com [scispace.com]

- 2. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. redalyc.org [redalyc.org]

- 8. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid (CAS: 77658-39-0) and its Isomeric Analogue

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the natural compound ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid . Due to the limited availability of detailed experimental data for this specific molecule, this document also provides a comprehensive overview of its extensively studied isomer, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid , to offer valuable context and potential avenues for future research.

Introduction to this compound

This compound (CAS number 77658-39-0), also known as Pterokaurene L1, is a diterpenoid compound. It has been isolated from the fern Pteris semipinnata, a plant used in traditional Chinese medicine. Structurally, it belongs to the kaurane (B74193) class of diterpenes, which are characterized by a tetracyclic carbon skeleton.

While general screenings of extracts from Pteris semipinnata suggest potential anti-inflammatory and anti-cancer properties for its constituent diterpenoids, specific and in-depth research on the 9-hydroxy isomer is scarce in publicly available scientific literature. This guide summarizes the known information and highlights the significant knowledge gap that presents an opportunity for novel research.

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the basic information.

| Property | Value | Source |

| CAS Number | 77658-39-0 | Chemical Catalogs |

| Molecular Formula | C₂₀H₂₈O₄ | Chemical Databases |

| Molecular Weight | 332.43 g/mol | Chemical Databases |

| Synonyms | Pterokaurene L1 | Literature |

| Natural Source | Pteris semipinnata | [1] |

Biological Activity and Experimental Data: A Knowledge Gap

As of late 2025, there is a notable absence of detailed studies on the biological activity of this compound. While it is plausible that this compound shares some of the cytotoxic and anti-inflammatory properties of other kaurane diterpenoids isolated from Pteris semipinnata, specific experimental evidence, such as IC₅₀ values from cytotoxicity assays or detailed mechanistic studies, is not available in the peer-reviewed literature.

A study comparing the cytotoxicity of five diterpenoid constituents from Pteris semipinnata on several human tumor cell lines revealed that the α,β-unsaturated cyclopentanone (B42830) moiety is crucial for antitumor activity.[2] The position and number of hydroxyl groups were also found to significantly affect cytotoxicity.[2] While this provides a general structure-activity relationship for this class of compounds, the specific contribution of the 9-hydroxy group in the requested molecule remains to be elucidated.

A Closely Related Isomer: ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid

In contrast to the limited data on the 9-hydroxy isomer, its analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid , is the subject of extensive research. This section provides a detailed overview of this isomer to serve as a valuable resource for researchers interested in the therapeutic potential of kaurane diterpenoids from Pteris semipinnata.

Anticancer Activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) after 72h | Reference |

| HePG II | Human liver adenocarcinoma | Data not specified | [2] |

| SPC-A-1 | Human lung adenocarcinoma | 0.115 ± 0.022 (as compound 6F) | [2] |

| MGC-803 | Human gastric adenocarcinoma | 0.590 ± 0.032 (as compound 6F) | [2] |

| CNE-2Z | Human nasopharyngeal carcinoma | 0.328 ± 0.066 (as compound 6F) | [2] |

| BEL-7402 | Human liver adenocarcinoma | 0.221 ± 0.058 (as compound 6F) | [2] |

| HL-60 | Human promyelocytic leukemia | 0.09 µmol·L⁻¹ (as compound 6F) | [3] |

Note: The referenced studies often refer to the active compounds with letter/number codes (e.g., 5F, 6F). Based on the collective literature, these highly active compounds correspond to ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid and its derivatives.

Experimental Protocols for Cytotoxicity Assays

MTT Assay for Cell Viability: [3]

-

Cell Seeding: Cancer cell lines (e.g., HL-60, MGC-803, CNE-2Z, BEL-7402) are seeded in 96-well plates at a suitable density and cultured to allow for adherence.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated using a modified Karber formula.[3]

Signaling Pathways Implicated in Anticancer Activity

Studies on ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* suggest that its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.

Caption: General mechanism of action for the anticancer activity of the studied diterpenoids.

Isolation of Diterpenoids from Pteris semipinnata

The following workflow outlines a general procedure for the isolation of kaurane diterpenoids from Pteris semipinnata.

Caption: A generalized workflow for the isolation of diterpenoids from Pteris semipinnata.[3]

Future Research Directions

The significant disparity in the research focus between this compound and its 11α-hydroxy isomer presents a clear opportunity for further investigation. Future studies should aim to:

-

Isolate and fully characterize this compound to confirm its structure and purity.

-

Perform comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines to determine its anticancer potential and compare its activity with the 11α-hydroxy isomer.

-

Investigate its anti-inflammatory properties using relevant in vitro and in vivo models.

-

Elucidate the mechanism of action by exploring its effects on key signaling pathways involved in apoptosis, cell cycle regulation, and inflammation.

-

Develop synthetic routes to produce the compound in larger quantities for preclinical and clinical studies.

Conclusion

This compound is a natural product with a chemical structure that suggests potential biological activity, particularly in the areas of oncology and inflammation. However, a significant lack of empirical data currently limits our understanding of its therapeutic potential. The extensive research on its isomer, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, provides a strong rationale for investigating the 9-hydroxy analogue. This technical guide serves as a call to the scientific community to explore this understudied molecule, which may hold promise as a novel therapeutic agent.

References

In-depth Technical Guide: ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, isolation, and potential biological significance of the diterpenoid ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Compound Data

This compound is a kaurane (B74193) diterpenoid, a class of natural products known for their diverse biological activities. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.4 g/mol | [1] |

| Monoisotopic Mass | 334.21440943 u | |

| Appearance | Powder | [1] |

| pKa (Predicted) | 4.57 ± 0.70 | [1] |

Experimental Protocols

Isolation from Pteris semipinnata**

This compound has been isolated from the fern Pteris semipinnata. The following is a generalized experimental protocol based on the methodologies for isolating kaurane diterpenoids from this plant.

Plant Material Collection and Preparation:

-

The whole plants of Pteris semipinnata are collected and identified by a qualified botanist.

-

The plant material is air-dried at room temperature and then powdered using a mechanical grinder.

Extraction:

-

The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, typically rich in diterpenoids, is selected for further purification.

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

-

The column is eluted with a gradient of chloroform (B151607) and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.

Putative Signaling Pathway

While specific studies on the signaling pathways directly modulated by this compound are limited, research on the structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, provides valuable insights. This related compound has been shown to induce apoptosis and cell cycle arrest in cancer cells through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The proposed mechanism involves the stabilization of the IκBα protein, which sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus. This, in turn, downregulates the expression of NF-κB target genes that promote cell survival and proliferation, such as Bcl-2. The downregulation of anti-apoptotic proteins like Bcl-2 can lead to the activation of the intrinsic apoptotic pathway.

References

Biological Activity of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the biological activity of the diterpenoid compound, ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid. Following a comprehensive review of available scientific literature, this document outlines the known information regarding this specific molecule.

Introduction

This compound is a natural product belonging to the kaurane (B74193) diterpenoid class of chemical compounds. It has been successfully isolated from the fern Pteris semipinnata, a plant known to be a rich source of various bioactive diterpenoids. The core chemical structure of this compound is characterized by a tetracyclic kaurane skeleton with a hydroxyl group at the C-9 position, a ketone at C-15, a double bond between C-16 and C-17, and a carboxylic acid at C-19.

Isolation and Identification

Scientific investigations into the chemical constituents of Pteris semipinnata have led to the isolation and structural elucidation of numerous diterpenoids. In a 2011 study focused on new ent-kaurane diterpenoids from this fern, this compound was identified as a known compound present in the plant extract alongside newly characterized molecules named pterisolic acids A-F.[1][2] The identification was based on extensive spectroscopic analysis.

Biological Activity

Despite the successful isolation and characterization of this compound, a thorough review of the current scientific literature reveals a notable absence of data regarding its specific biological activities. Studies reporting on the isolation of this compound have primarily focused on phytochemical analysis and structural determination, without subsequent evaluation of its pharmacological or biological effects.

Therefore, at the time of this report, there is no quantitative data, such as IC50 or EC50 values, nor are there published experimental protocols detailing the biological evaluation of this specific compound. Consequently, the creation of data tables and signaling pathway diagrams as per the initial request is not feasible due to the lack of available information.

Research on Structurally Related Compounds

While information on this compound is limited, extensive research has been conducted on a closely related analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid , often referred to as 5F . This compound, also isolated from Pteris semipinnata, has demonstrated a range of significant biological activities, particularly in the area of oncology.

Numerous studies have highlighted the potential of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid as an anticancer agent. Research has shown that it can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). For instance, its effects have been documented in nasopharyngeal carcinoma cells, where it was found to induce apoptosis and G2 phase cell cycle arrest.[3][4] Furthermore, this compound has been investigated for its ability to sensitize cancer cells to conventional chemotherapy agents like cisplatin.[3][4]

The antitumor activity of diterpenoids isolated from Pteris semipinnata has been linked to the presence of an α-methylene cyclopentanone (B42830) moiety, which appears to be a critical feature for their cytotoxic effects.[5]

Future Directions

The lack of biological activity data for this compound represents a clear gap in the current scientific knowledge. Given the demonstrated bioactivity of its close analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, it is plausible that the 9-hydroxy variant may also possess interesting pharmacological properties.

Future research efforts could be directed towards:

-

The chemical synthesis or targeted isolation of this compound to obtain sufficient quantities for biological screening.

-

In vitro evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other potential biological activities against a panel of cell lines and microbial strains.

-

Mechanistic studies to elucidate the potential signaling pathways and molecular targets if any significant biological activity is identified.

Conclusion

References

- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

Unveiling the Therapeutic Potential of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a kaurane (B74193) diterpenoid, is a natural product isolated from various plant sources, including Pteris semipinnata, Pteris livida, Gochnatia decora, and Adenostemma lavenia. In scientific literature, this compound is frequently referred to as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, 11αOH-KA, or 5F. Emerging research has highlighted its significant therapeutic potential, demonstrating a spectrum of biological activities, primarily focusing on its anti-cancer, anti-inflammatory, and anti-melanogenic properties. This technical guide provides a comprehensive review of the existing literature, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C20H28O4 | [1] |

| Molecular Weight | 332.44 g/mol | [1] |

| IUPAC Name | (1R,4S,5R,8R,9S,12S,13R)-8-hydroxy-5,9-dimethyl-14-methylene-15-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid | [1] |

| Canonical SMILES | C[C@]12CCC--INVALID-LINK--C4=O)O">C@(C)C(=O)O | [1] |

Biological Activities and Mechanisms of Action

Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized below. These values highlight the compound's dose-dependent inhibitory effect on cancer cell proliferation.

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

| A549 | Lung Cancer | ~20 | 48 | [2] |

| CNE-2Z | Nasopharyngeal Carcinoma | ~15 | 48 | |

| Hep-2 | Laryngeal Carcinoma | Not specified | Not specified | |

| MGC-803 | Gastric Cancer | Not specified | Not specified | |

| HT-29 | Colorectal Cancer | Not specified | Not specified | |

| FRO | Anaplastic Thyroid Carcinoma | Not specified | Not specified | [2] |

The anti-cancer activity of this compound is predominantly driven by its ability to induce apoptosis through the intrinsic mitochondrial pathway and to modulate the NF-κB signaling cascade.

Mitochondrial Apoptosis Pathway

The compound triggers apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately results in programmed cell death.[3]

Caption: Mitochondrial Apoptosis Pathway induced by the compound.

NF-κB Signaling Pathway

The compound has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of cell survival, proliferation, and inflammation. By preventing the degradation of IκBα, the inhibitory subunit of NF-κB, the compound sequesters NF-κB in the cytoplasm, thereby downregulating the expression of its target genes, including anti-apoptotic proteins like Bcl-2.

References

- 1. ent-15-Oxo-kaur-16-en-19-oic acid | C20H28O3 | CID 392454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a bioactive ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1] This class of compounds has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer activities. The cytotoxic effects of related ent-kaurane diterpenoids have been linked to the induction of apoptosis in cancer cells through modulation of key signaling pathways.

These application notes provide a comprehensive overview of the extraction and purification methods for this compound from Pteris semipinnata, based on established phytochemical research. Detailed experimental protocols are provided to guide researchers in the isolation of this and related compounds.

Biological Activity and Signaling Pathway

ent-Kaurane diterpenoids have been shown to induce apoptosis in various cancer cell lines. While the specific signaling pathway for this compound is not fully elucidated in the reviewed literature, the mechanism of action for structurally similar compounds isolated from the same plant, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been investigated. These studies indicate that the apoptotic effects are mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway and the intrinsic mitochondrial pathway.

The proposed mechanism involves the suppression of NF-κB, a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2. By inhibiting NF-κB, the expression of Bcl-2 is downregulated, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.

Extraction and Purification Methods

The isolation of this compound from Pteris semipinnata involves a multi-step process, beginning with solvent extraction of the plant material, followed by fractionation and a series of chromatographic purifications.

Quantitative Data

| Parameter | Value | Reference Compound | Source |

| Plant Material | Dried whole plant of Pteris semipinnata | ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid | [2][3] |

| Extraction Method | Ethanol (B145695) Extraction | ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid | [2][3] |

| Analytical Method | HPLC-APCI-MS | ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid | [2][3] |

| Content in Plant | 1.18 mg/g | ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid | [2][3] |

| Estimated Yield | ~0.118% | ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid | [2][3] |

Experimental Protocols

The following protocols are compiled from methodologies reported for the isolation of ent-kaurane diterpenoids from Pteris semipinnata.

Protocol 1: Initial Extraction and Fractionation

This protocol describes the initial large-scale extraction of diterpenoids from the plant material.

Materials and Equipment:

-

Dried, powdered whole plant of Pteris semipinnata

-

95% Ethanol (EtOH)

-

Ethyl Acetate (B1210297) (EtOAc)

-

n-Hexane

-

Deionized water

-

Large glass percolation or maceration tanks

-

Rotary evaporator

-

Separatory funnels

-

Filter paper

Procedure:

-

Maceration/Percolation:

-

Soak the dried and powdered plant material (e.g., 8.5 kg) in 95% ethanol at room temperature.

-

Allow the mixture to stand for several days with occasional stirring. Alternatively, perform percolation by continuously passing fresh solvent through the plant material.

-

-

Concentration:

-

Filter the ethanolic extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude residue in water.

-

Perform sequential liquid-liquid extraction with solvents of increasing polarity, typically starting with n-hexane to remove nonpolar compounds, followed by ethyl acetate.

-

Collect the ethyl acetate fraction, which is expected to be enriched with diterpenoids.

-

Concentrate the ethyl acetate fraction using a rotary evaporator to yield a dried extract for further purification.

-

Protocol 2: Chromatographic Purification

This protocol outlines the purification of the target compound from the enriched fraction using column chromatography.

Materials and Equipment:

-

Ethyl acetate fraction from Protocol 1

-

Silica (B1680970) gel (for column chromatography, e.g., 200-300 mesh)

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., Chloroform (B151607) (CHCl₃), Methanol (B129727) (MeOH), n-Hexane, Ethyl Acetate)

-

Glass chromatography columns

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing tank

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform).

-

Prepare a silica gel column packed with a slurry of silica gel in a nonpolar solvent (e.g., n-hexane or chloroform).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol (e.g., a gradient of Chloroform-Methanol from 100:0 to 90:10).

-

Collect fractions and monitor their composition using TLC.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Sephadex LH-20 and/or Reversed-Phase C18 Chromatography:

-

Subject the fractions enriched with the target compound to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on size.

-

Alternatively, or in addition, use reversed-phase C18 column chromatography with a methanol-water or acetonitrile-water gradient.

-

-

Preparative HPLC:

-

For final purification, use preparative HPLC on the most enriched fractions.

-

The specific column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water) will need to be optimized based on analytical HPLC runs.

-

Collect the peak corresponding to this compound.

-

Remove the solvent to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound should be confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To elucidate the detailed chemical structure and stereochemistry.

Disclaimer: These protocols are intended for guidance and are based on published research. Researchers should adapt and optimize these methods based on their specific laboratory conditions and equipment. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Purification of ent-9-Hydroxy-15-oxo-16-kauren-19-oic Acid from Plant Material

Introduction

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid is a bioactive diterpenoid compound belonging to the kaurane (B74193) class. It has been isolated from various plant species, notably from the fern Pteris semipinnata.[1] This class of compounds has garnered significant interest from researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potential therapeutic properties.

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of this compound from plant materials. The methodologies described herein are intended for researchers, scientists, and professionals involved in natural product isolation and drug discovery.

Natural Sources

The primary documented natural source of this compound is the fern Pteris semipinnata. Other related kaurenoic acids have been isolated from various other plant species, suggesting that screening of related species could yield this or similar compounds.

Experimental Workflow

The overall workflow for the purification of this compound from plant material is depicted in the following diagram. This process begins with the collection and preparation of the plant material, followed by extraction, solvent partitioning, and a series of chromatographic separations to yield the pure compound.

Caption: Experimental workflow for the purification of this compound.

Data Presentation

The following tables summarize quantitative data that can be expected during the purification process. The values are based on typical yields for related diterpenoids from plant sources and should be considered as estimates. Actual yields may vary depending on the plant material, collection time, and specific experimental conditions.

Table 1: Extraction and Partitioning Yields

| Step | Starting Material (Dry Weight) | Output | Yield (%) |

| Ethanol (B145695) Extraction | 1 kg | Crude Ethanol Extract | 10 - 15 |

| Ethyl Acetate Partitioning | 100 g (Crude Extract) | Ethyl Acetate Fraction | 30 - 40 |

Table 2: Chromatographic Purification Parameters and Purity

| Chromatographic Method | Stationary Phase | Mobile Phase Gradient | Target Fraction Elution | Purity after Step |

| Silica Gel Column | Silica Gel (200-300 mesh) | Hexane (B92381):Ethyl Acetate (9:1 to 1:1) | Hexane:Ethyl Acetate (7:3) | 40 - 60% |

| Preparative HPLC | C18 (10 µm, 250 x 20 mm) | Acetonitrile (B52724):Water (60:40 to 80:20) | Acetonitrile:Water (75:25) | > 98% |

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

Objective: To obtain a crude extract enriched with diterpenoids.

Materials:

-

Dried and powdered plant material (e.g., whole plants of Pteris semipinnata)

-

95% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate the powdered plant material (1 kg) with 95% EtOH (3 x 5 L) at room temperature for 72 hours for each extraction.

-

Combine the ethanol extracts and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in distilled water (1 L) and partition successively with an equal volume of EtOAc (3 x 1 L).

-

Combine the EtOAc fractions and concentrate under reduced pressure to yield the crude EtOAc extract.

Protocol 2: Silica Gel Column Chromatography

Objective: To perform an initial fractionation of the crude extract to isolate fractions containing the target compound.

Materials:

-

Crude EtOAc extract

-

Silica gel (200-300 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing tank

-

UV lamp (254 nm)

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude EtOAc extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried silica gel containing the sample onto the top of the packed column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate mixtures, starting with 100% hexane and gradually increasing the polarity (e.g., 9:1, 8:2, 7:3, 1:1 hexane:EtOAc).

-

Collect fractions of a consistent volume (e.g., 200 mL).

-

Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:EtOAc 7:3), and visualize the spots under a UV lamp.

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve final purification of the target compound to a high degree of purity.

Materials:

-

Enriched fraction from column chromatography

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 10 µm, 250 x 20 mm)

Procedure:

-

Dissolve the enriched fraction in the initial mobile phase (e.g., 60% acetonitrile in water).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase.

-

Inject the sample and run a gradient elution program, for example, from 60% to 80% acetonitrile in water over 40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Concentrate the collected fraction under reduced pressure to remove the solvent and obtain the pure compound.

-

Verify the purity of the final compound using analytical HPLC.

Protocol 4: Analytical High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the isolated compound and for quantitative analysis.

Materials:

-

Purified this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water with 0.1% formic acid

-

Analytical HPLC system with a UV or PDA detector

-

Analytical C18 column (e.g., 5 µm, 250 x 4.6 mm)

Procedure:

-

Prepare a standard solution of the purified compound of known concentration.

-

Set up the analytical HPLC system with the C18 column.

-

Use a mobile phase of acetonitrile and water (with 0.1% formic acid) with a gradient elution.

-

Inject the standard solution and the purified sample.

-

Monitor the chromatogram at a suitable wavelength.

-

Purity is determined by the peak area percentage of the target compound.

Structural Elucidation

The structure of the purified compound should be confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry of the molecule.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful purification of this compound from plant sources. The combination of solvent extraction, partitioning, and multi-step chromatography is essential for obtaining a high-purity compound suitable for further biological and pharmacological investigations. Careful optimization of each step will be necessary to maximize yield and purity based on the specific characteristics of the starting plant material.

References

Application Note: HPLC Analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a tetracyclic diterpenoid with potential therapeutic applications. The described protocol is applicable to the analysis of this compound in complex matrices such as plant extracts and in vitro drug metabolism studies. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV or Mass Spectrometry (MS) detection. This document provides a comprehensive experimental protocol, data presentation guidelines, and visual representations of the workflow and method development logic.

Introduction

This compound is a naturally occurring ent-kaurane diterpenoid isolated from various plant species, including those of the Pteris genus.[1] Like other tetracyclic diterpenoids, it is being investigated for a range of biological activities.[2] Accurate and reliable analytical methods are essential for its quantification in phytochemical studies, pharmacokinetic analysis, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile and moderately polar compounds.[3] This application note provides a detailed protocol for the HPLC analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometric detector.

-

Analytical Column: A C18 reversed-phase column is recommended. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.[3] C30 columns may also offer enhanced resolution for structurally similar compounds.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Additives: Formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) for mobile phase modification.[3][4]

-

Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

Standard and Sample Preparation

Standard Solution:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve the standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material):

-

Homogenize the dried and powdered plant material.

-

Extract the material with a suitable solvent such as ethanol (B145695) or methanol using sonication or maceration.[4][5]

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in a known volume of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Protocol

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Recommended Conditions |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or MS (ESI negative mode)[6] |

Note: The gradient and mobile phase composition may require optimization depending on the specific column and sample matrix. For Mass Spectrometry detection, a mobile phase of 30% acetonitrile and 70% 2 mmol/L ammonium acetate has been shown to be effective for similar compounds.[3]

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Insert Value] |

| 5 | [Insert Value] |

| 10 | [Insert Value] |

| 25 | [Insert Value] |

| 50 | [Insert Value] |

| 100 | [Insert Value] |

| R² | [Insert Value] |

Table 2: Sample Analysis Results

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |

| Sample 1 | [Insert Value] | [Insert Value] | [Insert Value] |

| Sample 2 | [Insert Value] | [Insert Value] | [Insert Value] |

| Sample 3 | [Insert Value] | [Insert Value] | [Insert Value] |

Visualizations

Experimental Workflow

Caption: Experimental Workflow for HPLC Analysis

Method Development Logic

Caption: HPLC Method Development Logic

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The protocol can be adapted for various research and drug development applications. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific application.

References

Application Note: NMR Spectroscopic Analysis of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted NMR data for the structural elucidation of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid, a kaurene diterpenoid isolated from plants such as Pteris semipinnata.[1] The methodologies and data presented are based on established techniques for related kaurene diterpenoids and serve as a guide for researchers working on the isolation and characterization of this and similar natural products.

Introduction

This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) family.[2] These compounds are known for their rigid skeleton and diverse biological activities, making them of significant interest in natural product chemistry and drug discovery.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of such complex molecules. This note details the comprehensive NMR analysis required for the structural assignment of this compound, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)